An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-3-methylbenzaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-3-methylbenzaldehyde
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-Dichloro-3-methylbenzaldehyde, a substituted aromatic aldehyde of significant interest in synthetic chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven methodologies for characterization and handling. We will explore the compound's structural attributes, predictable and experimentally-derived properties, analytical characterization techniques, and essential safety protocols, grounding our discussion in established scientific principles.
Section 1: Chemical Identity and Structural Elucidation
2,6-Dichloro-3-methylbenzaldehyde belongs to the family of halogenated benzaldehydes. Its unique substitution pattern—two chlorine atoms ortho to the aldehyde group and a methyl group at the 3-position—imparts distinct steric and electronic characteristics that influence its reactivity and physical properties. The electron-withdrawing nature of the chlorine atoms and the aldehyde group deactivates the aromatic ring, while the ortho-chlorine atoms provide significant steric hindrance around the formyl group.
Key Identifiers:
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IUPAC Name: 2,6-Dichloro-3-methylbenzaldehyde
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Molecular Formula: C₈H₆Cl₂O
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Molecular Weight: 189.04 g/mol
Caption: Standard workflow for the analytical validation of a synthesized compound.
Section 4: Experimental Protocols for Property Determination
To ensure trustworthiness and reproducibility, all experimental determinations must follow a self-validating system where the purity of the material is confirmed before its properties are measured.
Protocol 4.1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
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Rationale: This protocol establishes the purity of the synthesized compound, a prerequisite for all other measurements. A high-purity sample ensures that measured properties are intrinsic to the molecule and not artifacts from impurities.
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Methodology:
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Sample Preparation: Accurately weigh ~1 mg of 2,6-Dichloro-3-methylbenzaldehyde and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
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Instrumentation: Use a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid). Start with a 50:50 ratio and ramp to 95% B over 10 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector set at 254 nm.
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Analysis: Inject 10 µL of the sample. The purity is calculated based on the area percentage of the main peak. The sample is considered pure if the main peak area is >95% of the total peak area.
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Protocol 4.2: Determination of Melting Point
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Rationale: The melting point is a fundamental physical property used to identify a compound and assess its purity. A sharp, well-defined melting point is indicative of a pure substance.
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Methodology:
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Purity Confirmation: Ensure the sample has passed HPLC purity analysis (>95%).
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Sample Preparation: Finely powder a small amount of the crystalline sample. Pack the powder into a capillary tube to a height of 2-3 mm.
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Instrumentation: Use a calibrated digital melting point apparatus.
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Measurement:
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Place the capillary tube in the apparatus.
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Perform a rapid heating ramp (10-20 °C/min) to get an approximate melting range.
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Allow the apparatus to cool.
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Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point.
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Decrease the heating rate to 1-2 °C/min.
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Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point). This range is the melting point.
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Validation: Repeat the measurement two more times. The values should be within a 1 °C range.
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Protocol 4.3: Determination of Aqueous Solubility (Shake-Flask Method)
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Rationale: Understanding a compound's aqueous solubility is critical for its development as a potential therapeutic agent, as it directly impacts bioavailability.
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Methodology:
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Purity Confirmation: Use only HPLC-purified material.
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Procedure:
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Add an excess amount of the compound (e.g., 5-10 mg) to a known volume of purified water (e.g., 1 mL) in a glass vial.
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Seal the vial and place it in a shaker or rotator at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
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After 24 hours, visually inspect to ensure solid material remains, confirming saturation.
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Centrifuge the sample to pellet the excess solid.
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Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
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Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC with a calibration curve.
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Reporting: The result is reported in units such as mg/mL or µM.
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Section 5: Reactivity, Stability, and Safe Handling
Given its chemical structure, 2,6-Dichloro-3-methylbenzaldehyde is expected to exhibit reactivity characteristic of aromatic aldehydes. The aldehyde group is susceptible to oxidation to a carboxylic acid and can undergo nucleophilic addition reactions. The compound's stability is also a key consideration for storage and handling.
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Reactivity Profile: The compound is likely incompatible with strong oxidizing agents and strong bases. [1]* Stability and Storage: Like many benzaldehydes, this compound may be sensitive to air, light, and moisture. [1]It is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark, and dry place.
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Safe Handling: Based on the hazard profile of the closely related 2,6-Dichlorobenzaldehyde, this compound should be treated as hazardous.
GHS Hazard Information (Inferred from 2,6-Dichlorobenzaldehyde):
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Classification: Causes severe skin burns and eye damage. [1][2]It may also cause irritation to the upper respiratory tract. [1]* Pictograms: Danger
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Precautionary Measures:
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. [2]If handling powders, use a respirator. [1] * Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
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First Aid:
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Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. [1][2] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. [1][2] * Inhalation: Move the person to fresh air. [1][2] * Ingestion: Do NOT induce vomiting. Rinse mouth with water. [1][2] * In all cases of exposure, seek immediate medical attention. [1][2]
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Conclusion
2,6-Dichloro-3-methylbenzaldehyde is a compound with significant potential in synthetic applications. Its physicochemical properties, largely governed by its unique substitution pattern, are critical to its successful application. This guide has provided a framework for understanding, characterizing, and safely handling this molecule. While we have drawn inferences from related compounds, it is imperative that researchers perform experimental validation of these properties for their specific samples to ensure the integrity and reproducibility of their work.
References
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PubChem. 2,6-Dichlorobenzaldehyde | C7H4Cl2O | CID 6737. PubChem. [Link]
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PubChem. 3-Methylbenzaldehyde | C8H8O | CID 12105. PubChem. [Link]
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FooDB. Showing Compound 3-Methylbenzaldehyde (FDB000807). FooDB. [Link]
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ChemSynthesis. 2,3-dichloro-4-methylbenzaldehyde. ChemSynthesis. [Link]
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PubChem. 2-Chloro-3-methylbenzaldehyde | C8H7ClO | CID 14492779. PubChem. [Link]
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Human Metabolome Database. Showing metabocard for 3-Methylbenzaldehyde (HMDB0029637). HMDB. [Link]
(Note: A representative image of the chemical structure.)